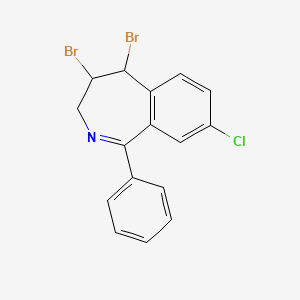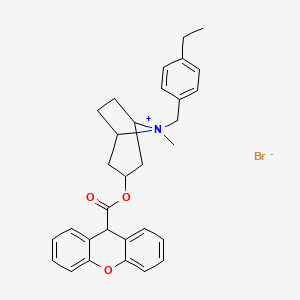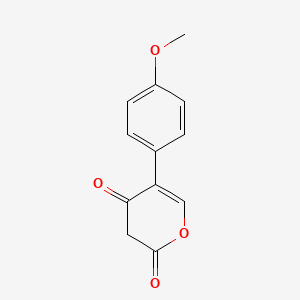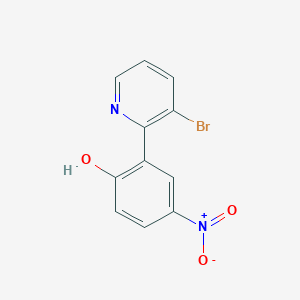
6-(3-Bromopyridin-2(1H)-ylidene)-4-nitrocyclohexa-2,4-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-Bromopyridin-2(1H)-ylidene)-4-nitrocyclohexa-2,4-dien-1-one is a complex organic compound that features a bromopyridine moiety and a nitrocyclohexadienone structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Bromopyridin-2(1H)-ylidene)-4-nitrocyclohexa-2,4-dien-1-one typically involves the reaction of 3-bromopyridine derivatives with nitrocyclohexadienone precursors. One common method involves the use of α-bromoketones and 2-aminopyridine under specific reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. These methods would typically involve large-scale reactions using similar reagents and conditions as those used in laboratory settings.
化学反応の分析
Types of Reactions
6-(3-Bromopyridin-2(1H)-ylidene)-4-nitrocyclohexa-2,4-dien-1-one can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
6-(3-Bromopyridin-2(1H)-ylidene)-4-nitrocyclohexa-2,4-dien-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of biological pathways and interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-(3-Bromopyridin-2(1H)-ylidene)-4-nitrocyclohexa-2,4-dien-1-one involves its interaction with molecular targets through its bromopyridine and nitrocyclohexadienone moieties. The bromine atom can participate in halogen bonding, while the nitro group can engage in electron-withdrawing interactions, affecting the compound’s reactivity and binding properties.
類似化合物との比較
Similar Compounds
3-Bromopyridine: An aryl bromide used as a building block in organic synthesis.
N-(Pyridin-2-yl)amides: Synthesized from α-bromoketones and 2-aminopyridine, these compounds have varied medicinal applications.
3-Bromoimidazo[1,2-a]pyridines: Formed from bromoketones and 2-aminopyridine under different conditions, these compounds are versatile intermediates in organic synthesis.
Uniqueness
6-(3-Bromopyridin-2(1H)-ylidene)-4-nitrocyclohexa-2,4-dien-1-one is unique due to its combination of a bromopyridine ring and a nitrocyclohexadienone structure, which imparts distinct chemical properties and reactivity compared to other similar compounds.
特性
CAS番号 |
83702-39-0 |
|---|---|
分子式 |
C11H7BrN2O3 |
分子量 |
295.09 g/mol |
IUPAC名 |
2-(3-bromopyridin-2-yl)-4-nitrophenol |
InChI |
InChI=1S/C11H7BrN2O3/c12-9-2-1-5-13-11(9)8-6-7(14(16)17)3-4-10(8)15/h1-6,15H |
InChIキー |
IYSHUVVXEJLFDR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(N=C1)C2=C(C=CC(=C2)[N+](=O)[O-])O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


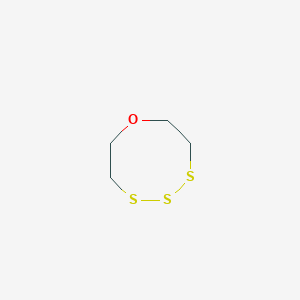
![2-[(2-Methoxyphenyl)methyl]quinoxaline](/img/structure/B14428900.png)
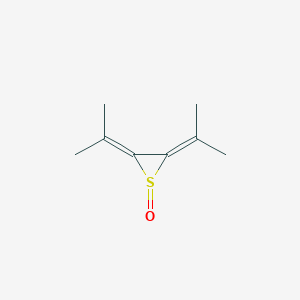
![p-[(p-Anilinophenyl)azo]phenol](/img/structure/B14428902.png)
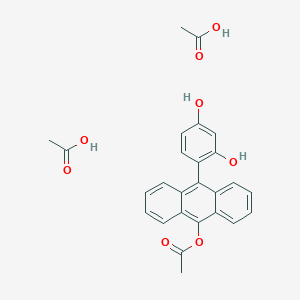
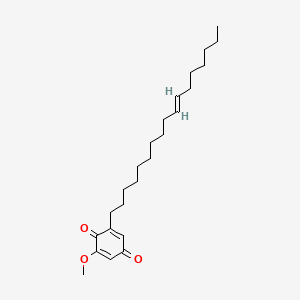
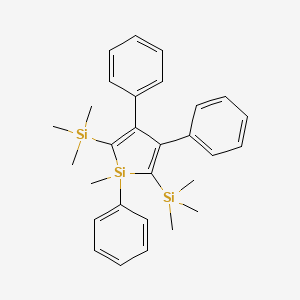
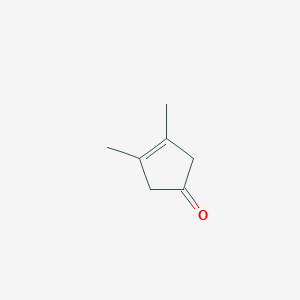

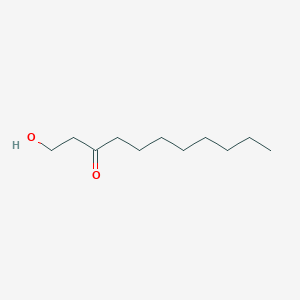
![4-[2-(4-Methylphenyl)-2-oxoethyl]azetidin-2-one](/img/structure/B14428934.png)
